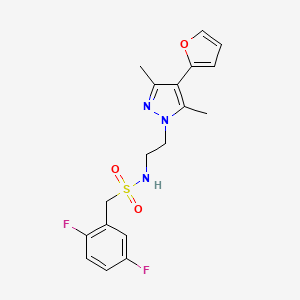
1-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19F2N3O3S and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C17H19F2N3O2S. It features a difluorophenyl moiety, a furan ring, and a pyrazole derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with similar structural motifs have shown promising cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 0.11 to 1.47 µM, indicating significant potency .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.19 |
| Compound C | MCF-7 | 0.12 |
| Reference (Doxorubicin) | MCF-7 | 0.79 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that certain derivatives led to an increase in caspase-3/7 activity, suggesting that they trigger apoptotic pathways in cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Studies on related pyrazole derivatives have shown effectiveness against fungal strains, with several compounds demonstrating significant antifungal activity at low concentrations . The SAR studies indicate that modifications in the electron-withdrawing or donating groups can enhance or diminish biological activities.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (EWGs), such as fluorine atoms in the para position of aromatic rings, has been linked to increased biological activity. Conversely, substituents that act as electron donors can reduce potency .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| EWG at para position | Increased potency |
| EDG substitution | Decreased potency |
Case Studies
In a study involving a series of pyrazole derivatives similar to our compound, researchers found that specific modifications led to enhanced selectivity for cancer cell lines while minimizing toxicity to normal cells . The most promising candidates showed IC50 values comparable to established chemotherapeutics.
特性
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c1-12-18(17-4-3-9-26-17)13(2)23(22-12)8-7-21-27(24,25)11-14-10-15(19)5-6-16(14)20/h3-6,9-10,21H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLIOCUGAQYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














